![molecular formula C26H25N3O3 B2396314 4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912903-04-9](/img/structure/B2396314.png)

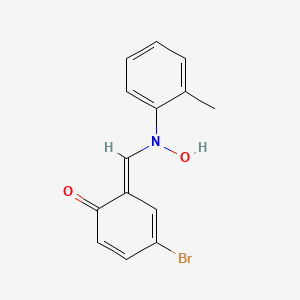

4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

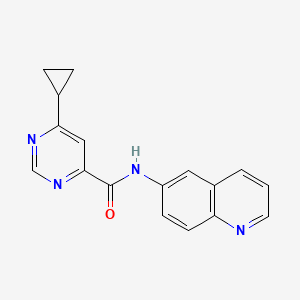

4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.

BenchChem offers high-quality 4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride. This catalyst facilitates the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, albeit with a moderate yield due to the retro-Michael reaction. Both the preparation of the chalcone and the triazole Michael addition exhibit favorable green metrics .

Bioactivity and Medicinal Chemistry

The compound’s structural features make it an intriguing candidate for bioactivity studies. Triazole derivatives, including β-azolyl ketones, have demonstrated various biological effects. Researchers have explored the synthesis of β-heteroarylated carbonyl compounds through aza-Michael reactions. These transformations provide access to β-aminocarbonyl derivatives, which serve as valuable precursors for bioactive compounds. Investigating the bioactivity and potential therapeutic applications of this compound is warranted .

Drug Discovery

Given the compound’s unique structure, it may hold promise as a lead compound for drug discovery. Researchers can explore its interactions with biological targets, assess its pharmacokinetic properties, and evaluate its potential as a therapeutic agent. Mechanistic studies, molecular dynamics simulations, and structure-activity relationship investigations are essential in this context .

Novel Scaffold for Anticoagulant Research

Efforts to identify follow-on compounds to existing anticoagulants have led to the discovery of novel scaffolds. For instance, cyclization of the carboxamido linker to the bicyclic tetrahydropyrazolopyridinone scaffold retained potent factor Xa (fXa) binding activity. Investigating the anticoagulant properties and potential clinical applications of this compound could be valuable .

Materials Science and Industrial Applications

Materials containing the 4,4’-bipyridin-1-ium cation have found applications in various fields. These include extraction of lead ions from neutral aqueous environments, preparation of solid-state electrochromic systems, and removal of dyes. Exploring the compound’s behavior in different materials and its potential industrial uses is an avenue worth exploring .

Biocatalysis and Green Chemistry

Researchers have investigated the asymmetric oxidation of related compounds using water-immiscible organic solvents and ionic liquids. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate ([C4MIM][PF6]) was effective in the asymmetric oxidation of 1-(4-methoxyphenyl)ethanol. Exploring the biocatalytic potential of our compound in similar reactions could contribute to green chemistry approaches .

properties

IUPAC Name |

1-(4-methoxyphenyl)-4-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-31-21-11-7-18(8-12-21)16-29-24-6-4-3-5-23(24)27-26(29)19-15-25(30)28(17-19)20-9-13-22(32-2)14-10-20/h3-14,19H,15-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGJYOZIXDNKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)

![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)